molecular formula C24H21N5O2 B2446898 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1207013-67-9

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2446898
CAS RN: 1207013-67-9
M. Wt: 411.465
InChI Key: GUAMKHQMHFSKFQ-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C24H21N5O2 and its molecular weight is 411.465. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Substitution and Reaction Mechanisms

One study delves into the photochemical substitution reactions of 6-membered ring monoazaaromatic compounds, including pyridine and isoquinoline, in methanol. This research provides insights into the mechanisms of hydrogen abstraction and electron transfer processes, crucial for understanding the reactivity and applications of similar compounds in photochemical syntheses and transformations (Castellano, Catteau, & Lablache-Combier, 1975).

Synthesis of Complex Molecules

Another area of application is in the synthesis of complex molecules. For instance, research on the synthesis of Vertilecanin C and derivatives via nicotinic acid highlights the potential of similar compounds in synthetic organic chemistry. This work demonstrates the versatility of such compounds in constructing complex molecular architectures, which can be pivotal in the synthesis of natural products and novel pharmaceuticals (Demirci, Göksu, Boztaş, Tümer, & SeÇen, 2008).

Development of Novel Pharmacological Agents

Moreover, the synthesis and biological evaluation of new selective butyrylcholinesterase inhibitors derived from a similar structural framework underline the potential pharmacological applications. These inhibitors, designed through structural optimization, demonstrate improved inhibitory activity and selectivity, showcasing the therapeutic relevance of such compounds in neurodegenerative diseases and beyond (Jiang, Ge, Cheng, Wang, Tao, Zhu, & Zhang, 2019).

Luminescent Materials and Photophysical Studies

Additionally, the preparation and study of Ir(III) luminescent complexes based on diimine ligands containing the isoquinoline system demonstrate the utility of these compounds in materials science. These complexes exhibit promising properties for applications in organic light-emitting diodes (OLEDs) and as sensors, due to their significant phosphorescence in organic solvents (Shakirova, Tomashenko, Galenko, Khlebnikov, Hirva, Starova, Su, Chou, & Tunik, 2018).

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-methoxyphenyl)-5-pyridin-3-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-31-21-10-8-20(9-11-21)29-23(18-7-4-13-25-15-18)22(26-27-29)24(30)28-14-12-17-5-2-3-6-19(17)16-28/h2-11,13,15H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMKHQMHFSKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanone

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